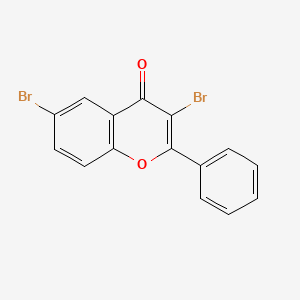
3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-dibromo-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of oxygen-containing heterocycles that exhibit a wide range of biological activities. The presence of bromine atoms at positions 3 and 6, along with a phenyl group at position 2, makes this compound particularly interesting for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibromo-2-phenyl-4H-chromen-4-one typically involves the bromination of 2-phenyl-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 3 and 6 positions.
Industrial Production Methods
Industrial production methods for 3,6-dibromo-2-phenyl-4H-chromen-4-one are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
化学反应分析
Types of Reactions
3,6-dibromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Quinones or other oxidized products.
Reduction Reactions: Dihydro derivatives or other reduced forms of the compound.
科学研究应用
3,6-dibromo-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
作用机制
The mechanism of action of 3,6-dibromo-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the bromine atoms at positions 3 and 6, making it less reactive in certain substitution reactions.
3,6-Dichloro-2-phenyl-4H-chromen-4-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological properties.
3,6-Dimethyl-2-phenyl-4H-chromen-4-one: Contains methyl groups instead of bromine, resulting in different steric and electronic effects.
Uniqueness
3,6-dibromo-2-phenyl-4H-chromen-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds.
属性
CAS 编号 |
107917-81-7 |
|---|---|
分子式 |
C15H8Br2O2 |
分子量 |
380.03 g/mol |
IUPAC 名称 |
3,6-dibromo-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
CACQSERPCWDKIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


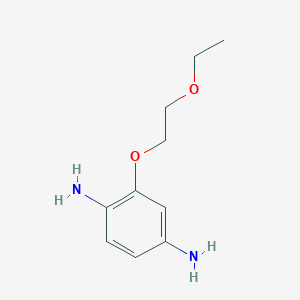

![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
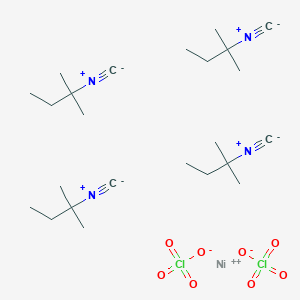
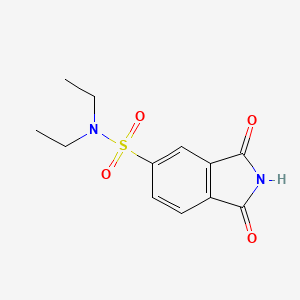
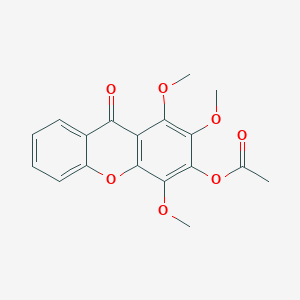
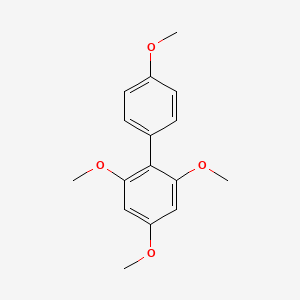
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
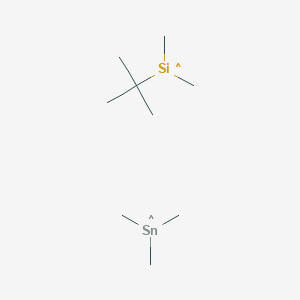
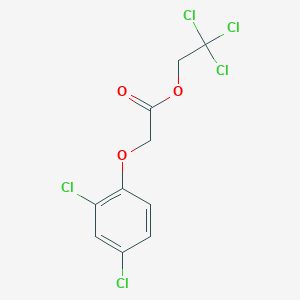
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
